3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
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Overview
Description
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety attached to a carbazole unit, which imparts unique electronic and photophysical properties. These properties make it a valuable candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,d]thiophene boronic acid derivative is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .
Scientific Research Applications
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Employed in the development of advanced materials for optoelectronic devices such as OLEDs and OFETs.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-6-yl)-9H-carbazole
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its specific electronic and photophysical properties, which are influenced by the position of the dibenzo[b,d]thiophene moiety. This positional variation can significantly impact the compound’s performance in optoelectronic applications, making it a unique and valuable material for research and development .
Properties
Molecular Formula |
C24H15NS |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-dibenzothiophen-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
InChI Key |
FPBCXDCBMOYGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origin of Product |
United States |
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